![molecular formula C18H16BrN3O B2723391 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 2034460-42-7](/img/structure/B2723391.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring attached to a benzimidazole group and a bromophenyl group through a methanone bridge . The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a benzimidazole group, which is a fused ring structure containing a benzene ring and an imidazole ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Novel Synthesis Techniques : Research has led to the development of new synthetic routes and tandem annulation reactions for creating benzimidazole derivatives, offering insights into molecular structures and bonding configurations. For instance, Ge, Ge, and Cao (2011) explored novel tandem annulation reactions to synthesize related compounds, highlighting the synthesis process and structural analysis through crystallography (Ge, Ge, & Cao, 2011).
Optical Properties : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their optical properties through spectroscopic techniques, which may have implications for the development of luminescent materials (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activities
- Antimicrobial Applications : Narasimhan et al. (2011) explored the antimicrobial and antimycobacterial properties of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, indicating potential applications in combating microbial infections (Narasimhan et al., 2011).
Material Science Applications
Luminescent Materials : The creation of low-cost luminescent materials by incorporating 1-phenylimidazo[1,5-a]pyridine derivatives into transparent thermosetting resins opens new avenues for the development of optoelectronic devices (Volpi et al., 2017).
Thermal and Electrochemical Properties : Anand and Muthusamy (2018) conducted studies on oligobenzimidazoles, revealing their optical, electrical, electrochemical, and thermal properties. This research suggests potential applications in electronics and materials science, especially in the development of new polymeric materials with specific electrical and thermal characteristics (Anand & Muthusamy, 2018).
Antiproliferative Activity
- Cancer Research : Mullagiri et al. (2018) synthesized and evaluated new conjugates as tubulin polymerization inhibitors, showcasing significant cytotoxicity against various human cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Mullagiri et al., 2018).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for drug development .
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-15-6-2-1-5-14(15)18(23)21-10-9-13(11-21)22-12-20-16-7-3-4-8-17(16)22/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHFUIKIKLZYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

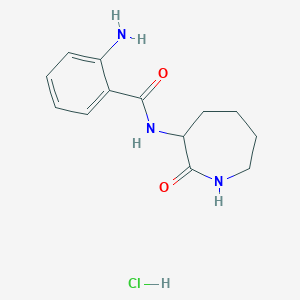
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

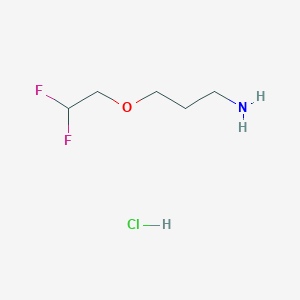
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)
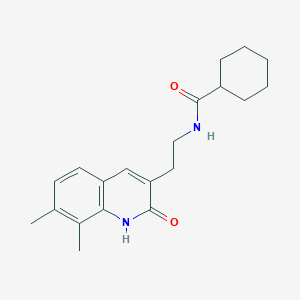


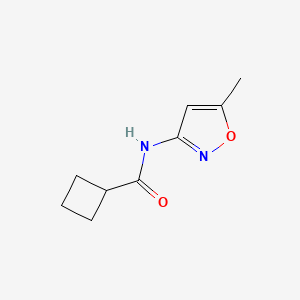
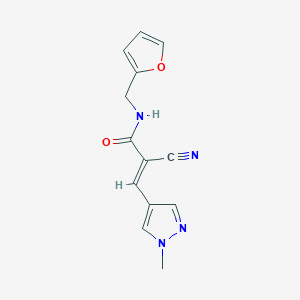
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)


